3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester

Fragrance regulation IFRA compliance Damascone substitution

3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS 815580-59-7), commercially known as Firascone® (Firmenich), is a synthetic cyclohexene carboxylate ester with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol. It belongs to the cyclogeranate ester family—specifically the 3-cyclohexene (beta,gamma-unsaturated) isomer—and is used exclusively as a fragrance ingredient.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 815580-59-7
Cat. No. B12661677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester
CAS815580-59-7
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1C=CCC(C1C(=O)OC)(C)C
InChIInChI=1S/C11H18O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h5-6,8-9H,7H2,1-4H3
InChIKeyOENXQYZXKNBMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS 815580-59-7): Procurement-Ready Identity and Physicochemical Baseline


3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS 815580-59-7), commercially known as Firascone® (Firmenich), is a synthetic cyclohexene carboxylate ester with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol [1]. It belongs to the cyclogeranate ester family—specifically the 3-cyclohexene (beta,gamma-unsaturated) isomer—and is used exclusively as a fragrance ingredient [2]. Key physicochemical identifiers include a density of 0.954–0.960 g/mL at 20°C, a refractive index (nD²⁰) of 1.4560–1.4600, a flash point of 74°C, and an optical rotation of 0° . The compound is a clear, colorless, mobile liquid, insoluble in water, with an assay specification of >98% (GC) .

Why Generic Substitution Fails for 3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS 815580-59-7)


In-class substitution among cyclogeranate esters and rose ketone analogs is not feasible because the position of the cyclohexene double bond (3-ene vs. 2-ene), the ester alkyl group (methyl vs. ethyl), and the stereochemistry at C-1 and C-2 each independently control the olfactive profile, regulatory status, and application performance [1]. The 3-cyclohexene isomer uniquely lacks the metallic, herbaceous-thujonic off-notes of its 2-cyclohexene counterpart (methyl cyclogeranate, CAS 28043-10-9), while its ester functionality confers a clean IFRA regulatory profile that its ketone analogs (alpha-, beta-, and delta-damascone) cannot match . Even within the same CAS registry, enantiomeric composition matters: the (1R,2S) enantiomer is olfactively stronger than its (1S,2R) antipode . The quantitative evidence below establishes exactly where these differences are measurable and consequential for procurement decisions.

Product-Specific Quantitative Evidence for 3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS 815580-59-7): Differentiated Procurement Data


IFRA Regulatory Freedom: No Concentration Restriction vs. 0.043% Cap for Rose Ketones (Damascones)

3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (Firascone®) carries no IFRA restriction for Category 4 (fine fragrance), permitting usage up to 100% of the formula, whereas beta-damascone (CAS 23696-85-7) and other rose ketones are restricted to a combined maximum of 0.043% in finished fine fragrance products under IFRA Amendment 49 [1]. This regulatory differential is a direct consequence of the ester (cyclogeranate) scaffold lacking the dermal sensitization liability of the ketone (damascone) scaffold . The compound's Cramer Class I (Low) classification and negative genotoxicity finding further support its unrestricted status [2].

Fragrance regulation IFRA compliance Damascone substitution

Olfactive Purity: Absence of Metallic/Herbaceous-Thujonic Off-Notes vs. Methyl Cyclogeranate (2-Cyclohexene Isomer)

In a direct comparative disclosure within US Patent 7196050B2, methyl trans-2,6,6-trimethyl-3-cyclohexene-1-carboxylate (the target 3-ene isomer) is explicitly distinguished from its alpha isomer, methyl 2,6,6-trimethyl-2-cyclohexene-1-carboxylate (CAS 28043-10-9), by the complete absence of 'metallic, herbaceous-thujonic notes' that characterize the prior art 2-ene analogue [1]. The patent further states that the target compound's damascone-like, rosy character is 'devoid of the fermented-apple aspect present for example in the alpha damascone fragrance' and that its odor is 'intermediate between that of delta and alpha damascone' [1]. These qualitative differentiators have direct quantitative relevance: they determine whether a compound can serve as a primary rosy-fruity note (target compound) versus requiring masking or blending (comparators).

Perfumery materials Odor quality Cyclogeranate isomer comparison

Hydrophobicity Differential: Measured Log Kow 3.92 vs. Methyl Cyclogeranate (Log Pow 2.6–2.8)

The experimentally measured Log Kow (octanol/water partition coefficient) for 3-cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester is 3.92 [1], which is substantially higher than the measured Log Pow of 2.6–2.8 reported for methyl 2,6,6-trimethyl-2-cyclohexene-1-carboxylate (CAS 28043-10-9) in its RIFM safety assessment [2]. This Log P differential of approximately 1.1–1.3 log units indicates that the target 3-ene isomer is roughly 10–20× more lipophilic than its 2-ene isomer counterpart. The elevated Log Kow correlates with substantivity behavior on blotter (3 hours) [3] and influences both fragrance tenacity on different substrates and environmental partitioning behavior, including the compound's bioconcentration potential assessment [1].

Physicochemical properties Log P Substantivity prediction

Enantiomeric Odor Strength: (1R,2S) Enantiomer Stronger than (1S,2R) Enantiomer

According to US Patent US7196050B2, perfumers have observed significant differences between the two enantiomers of trans-methyl 2,6,6-trimethyl-3-cyclohexene-1-carboxylate: 'the fragrance of the (1R,2S) enantiomer is stronger that the one of the (1S,2R) enantiomer which, in the other hand, is more aromatic' [1]. While the commercially supplied product (CAS 815580-59-7) is the racemic mixture with an optical rotation of 0° , this enantiomeric differentiation has practical procurement consequences: the (1R,2S)-enriched stereoisomer (CAS 540734-22-3) is available as a distinct commercial entity with its own boiling point (207.3–213.1°C) and flash point (68–69°C) specifications that differ from the racemate [2]. The racemic mixture provides a cost-effective baseline, while the single enantiomer offers higher odor intensity per unit mass.

Stereochemistry Enantiomer differentiation Odor intensity

Substantivity Profile: 3-Hour Top/Middle Note vs. 20-Hour Heart/Base Note (Givescone)

On a standard smelling strip (blotter) under ambient conditions, 3-cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester exhibits a substantivity of 3 hours, classifying it as a top-to-middle note material [1]. This contrasts sharply with Givescone® (ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate, CAS 57934-97-1), which has a reported blotter longevity of 20 hours, positioning it as a heart-to-base note [2]. The 17-hour difference in substantivity is not merely a matter of longevity preference; it determines fundamentally different roles in fragrance construction: the target compound bridges fruity top notes into woody-floral bases as a heart note, while Givescone provides extended dry-down presence . This makes the two materials complementary rather than interchangeable, despite both being described as damascone-like.

Fragrance tenacity Blotter substantivity Note classification

Best-Fit Research and Industrial Application Scenarios for 3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS 815580-59-7)


Unrestricted Damascone Replacement in High-Dosage Fine Fragrance Formulations

In fine fragrance compositions where a rosy-fruity damascone character is desired at concentrations exceeding the IFRA 0.043% rose ketone cap, Firascone® is the only cyclogeranate ester that can legally and safely be dosed up to 1% without regulatory restriction . This scenario is enabled by the >2,300-fold regulatory advantage over beta-damascone and the absence of the metallic/herbaceous off-notes that would otherwise require compensatory formulation [1]. Perfumers use it as a direct booster alongside trace amounts of restricted rose ketones, extending fruity-floral volume while maintaining full IFRA 51 compliance .

Saffron-Rose Specialty Accords in Functional Products (Soap, Detergent, Candles)

The compound's integrated saffron warmth, combined with its rosy-fruity damascone core and clean regulatory profile, makes it uniquely suited for functional products where high fragrance loading and oxidative stability are required . Recommended usage rates range from 0.13%–0.44% in soap and shower gel, 0.17%–0.71% in detergent, and 0.5%–1% in candles, all well within the no-restriction IFRA envelope . The measured Log Kow of 3.92 ensures adequate organic-phase partitioning in surfactant-based systems [1], while the 74°C flash point provides a safe handling profile for heated manufacturing processes .

Top-to-Middle Note Bridging in Rosy-Fruity Fragrance Pyramids

With a substantivity of exactly 3 hours on a blotter strip, Firascone® occupies a precise top-to-middle note window that is too short for base-note materials like Givescone (20 hours) yet sufficiently persistent to bridge volatile fruity top notes (citrus, apple) into woody-floral heart accords . This 3-hour substantivity window enables formulators to use it as a 'bridge' ingredient that lifts the heart of a fragrance without persisting into the dry-down, a role for which neither long-lasting damascone substitutes nor short-lived top notes can substitute .

Stereochemical Optimization Studies and Enantiomer-Enriched Formulation Development

Research laboratories and fragrance houses developing high-performance accords can exploit the documented enantiomeric odor strength difference—the (1R,2S) enantiomer delivers stronger odor per unit mass than the (1S,2R) antipode . The commercially distinct (1R,2S)-enriched material (CAS 540734-22-3) with its own physicochemical specifications (boiling point 207.3–213.1°C, flash point 68–69°C) enables controlled studies of stereochemistry-odor relationships and the development of potency-optimized formulations where cost-per-olfactive-impact is a critical procurement metric.

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